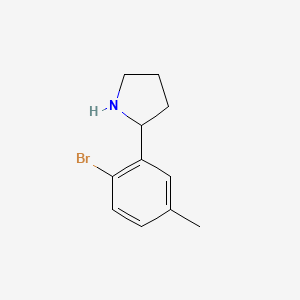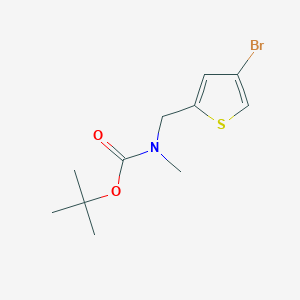![molecular formula C12H20ClNO B15304429 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a hydrochloride salt form of an amine, which features a phenyl ring substituted with a propan-2-yloxy group and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The 4-hydroxyacetophenone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The ketone group in 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the etherification and reduction steps, as well as advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phenyl ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with biological targets through its amine group. This can include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)propan-2-amine hydrochloride: Similar structure but with an iodine substituent instead of a propan-2-yloxy group.
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with additional methoxy groups on the phenyl ring.
Uniqueness
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, from synthetic chemistry to biological research .
Properties
Molecular Formula |
C12H20ClNO |
|---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)14-11-7-5-10(6-8-11)12(3,4)13;/h5-9H,13H2,1-4H3;1H |
InChI Key |
GLNCIGCEUXEWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)



![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)





